

Reported Formulation & Pharmacokinetics

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Compound Focus: **UNC2250**

Cat. No.: S547974

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While specific dosing schedules are not provided, here is key formulation and PK data from the literature.

Parameter	Description
Reported Solubility	≥ 22.05 mg/mL in DMSO (with gentle warming) [1].
In Vivo Formulation (Selleck Chem)	5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O [2].
Pharmacokinetic Profile	"Moderate half-life, clearance, and volume of distribution as well as reasonable oral bioavailability and good solubility" [2].

Experimental Evidence of In Vivo Efficacy

The following table summarizes a peer-reviewed study that successfully used **UNC2250** in an animal model, providing a critical reference point.

Study Aspect	Details
Disease Model	Mantle cell lymphoma (MCL)-cell-derived xenograft models [3].
Reported Effect	UNC2250 significantly delayed disease progression [3].
Specific Dosing	Not stated in the available excerpt [3].

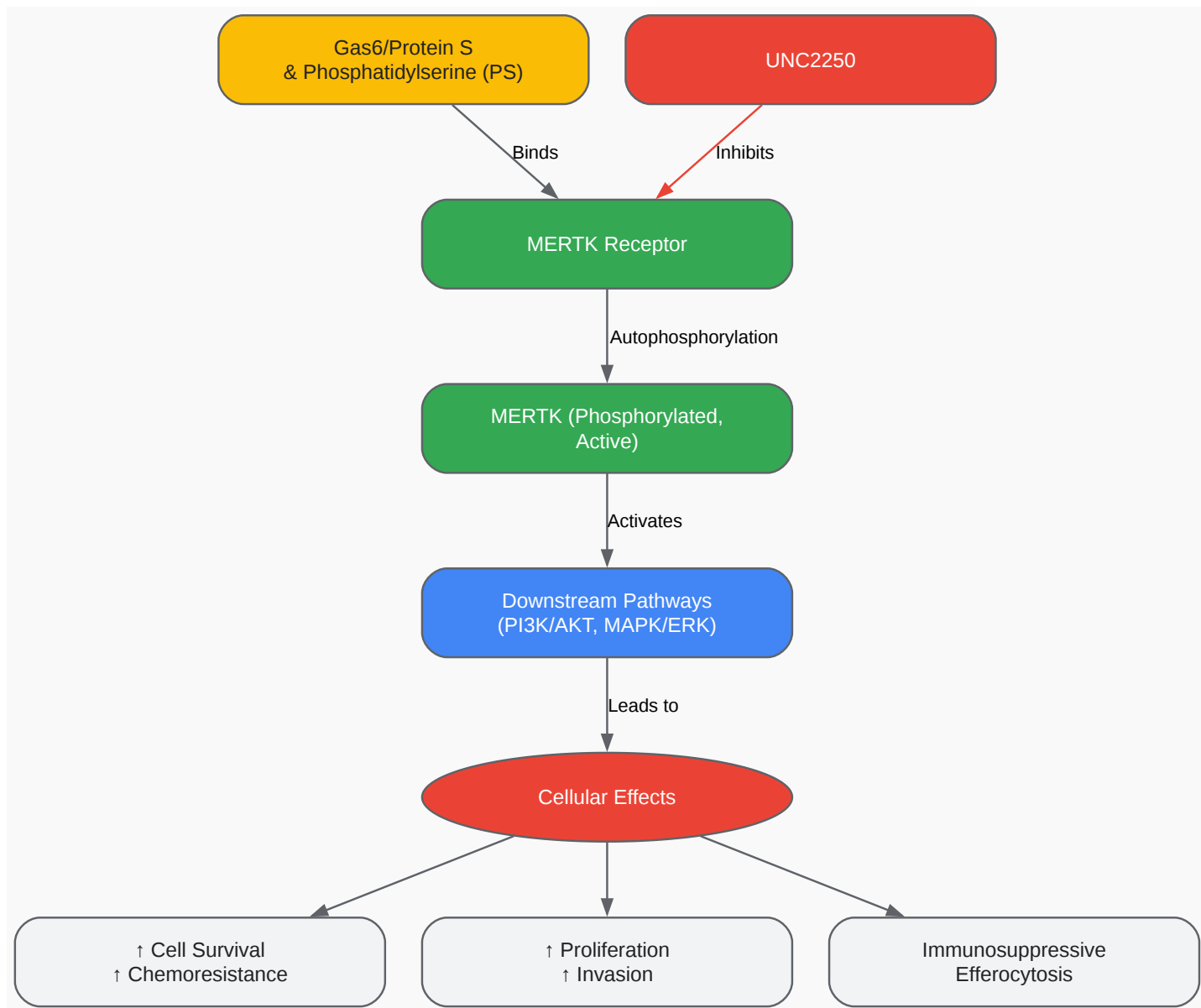
Experimental Protocols for Key Assays

Here are detailed methodologies for critical in vitro experiments cited in the research, which are essential for establishing efficacy and mechanism of action before moving to in vivo studies.

- **Cell Line:** Z-138, Mino, and JVM-2 MCL cell lines [3].
- **Culture Conditions:** Low-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin [3].
- **Procedure:**
 - Plate cells in triplicate at a density of 2000 cells per 100 μ L in 96-well black base microplates.
 - Culture cells in the absence (vehicle) or presence of **UNC2250** for 72 hours.
 - Measure viable cells using the Cell Titer-Glo Luminescent Cell Viability Assay system.
 - Calculate inhibition rates using the formula: $\text{Inhibition rate} = (1 - \text{dosing/vehicle}) \times 100\%$ [3].
- **Cell Lines:** Non-small cell lung carcinoma (NSCLC) lines H1299 and A549 [4].
- **Procedure:**
 - Treat cells with **UNC2250** (e.g., 1 μ M and 10 μ M concentrations were used in one study).
 - Stimulate cells with Gas6 ligand to activate MerTK signaling.
 - Harvest cell lysates.
 - Monitor MerTK autophosphorylation and inhibition of downstream pathways (like AKT and ERK) by Western blot [3] [4].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanism of **UNC2250** and the MerTK signaling pathway it inhibits, based on information from the search results.



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This diagram shows how **UNC2250** acts as a potent and selective ATP-competitive inhibitor, blocking MerTK auto-phosphorylation and activation to suppress oncogenic signaling [2] [3] [4].

FAQs and Troubleshooting Guide

- **Q: What is a typical starting dose for in vivo studies with UNC2250?**

- **A:** A specific starting dose cannot be recommended from the available public data. The effective dose can vary significantly based on the animal model, route of administration, and the specific disease being studied. You must determine this empirically through pilot PK/PD studies.
- **Q: How should I formulate UNC2250 for oral gavage in mice?**
 - **A:** One validated formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% double-distilled water (ddH₂O) [2]. Preparing a homogeneous suspension using a vehicle like 0.5% carboxymethyl cellulose sodium salt (CMC-Na) is another common approach for oral administration of compounds [2] [5].
- **Q: How can I confirm that UNC2250 is effectively hitting its target in my model system?**
 - **A:** The most direct method is to measure the phosphorylation status of MerTK and its key downstream effectors, such as AKT and ERK, via Western blot from tumor lysates or relevant tissues [3] [4]. A successful PD study would show a dose-dependent reduction in phospho-MerTK levels.

A Path Forward for Your Dosing Optimization

Since the search results lack a complete protocol, here is a suggested path to establish one:

- **Confirm In Vitro Activity:** Use the cell proliferation and Western blot protocols above to verify **UNC2250**'s potency in your specific cell lines.
- **Conduct a PK Study:** Perform a pilot pharmacokinetic study in your chosen animal species. Administer **UNC2250** via your intended route (e.g., oral gavage) at a reasonable dose (e.g., 10-50 mg/kg is a common starting range for kinase inhibitors) and collect blood samples at various time points to measure compound concentration over time.
- **Perform a PD Study:** In your disease model, administer a range of doses and harvest tumor tissues. Analyze these samples by Western blot to link specific doses to the extent of MerTK pathway inhibition (the PD marker).
- **Integrate PK and PD:** Use the data from steps 2 and 3 to identify a dosing regimen that maintains effective drug concentrations and sustained target inhibition throughout the treatment cycle.

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References

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